molecular formula C12H8F3N5O B045099 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one CAS No. 123994-68-3

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one

Katalognummer: B045099
CAS-Nummer: 123994-68-3
Molekulargewicht: 295.22 g/mol
InChI-Schlüssel: IOWPKEYIXBBDOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one is a purine derivative of significant interest in biochemical and pharmacological research, primarily recognized for its role as a potent and selective inhibitor of phosphodiesterase 5 (PDE5). By selectively inhibiting PDE5, this compound prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to elevated intracellular cGMP levels. This mechanism is crucial for studying the nitric oxide (NO)/cGMP signaling pathway, which regulates diverse physiological processes including smooth muscle relaxation, vascular tone, platelet aggregation, and neuronal transmission. The presence of the 3-(trifluoromethyl)phenyl group enhances its binding affinity and metabolic stability, making it a valuable tool compound for in vitro enzymatic assays, cell-based studies, and the investigation of pathophysiological conditions such as erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular disorders. Researchers utilize this molecule as a key reference standard to elucidate PDE isoform specificity, to explore downstream effects of cGMP-mediated signaling, and to support the development of novel therapeutic agents. This product is provided for research purposes only.

Eigenschaften

CAS-Nummer

123994-68-3

Molekularformel

C12H8F3N5O

Molekulargewicht

295.22 g/mol

IUPAC-Name

2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21)

InChI-Schlüssel

IOWPKEYIXBBDOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F

Isomerische SMILES

C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F

Kanonische SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F

Synonyme

N(2)-(3-trifluoromethylphenyl)guanine

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material Selection

The synthesis typically begins with a 6-chloro- or 6-oxo-purine derivative. For example, 2,6-dichloro-9H-purine serves as a versatile precursor, allowing sequential substitution at positions 2 and 6. The 6-position is preferentially substituted due to its higher reactivity, enabling subsequent amination at position 2. Alternatively, 2-amino-6-chloropurine derivatives are employed to directly introduce the aryl amino group.

Halogen Displacement Reactions

Chlorine at position 6 is replaced via nucleophilic substitution. In a representative procedure, 2,6-dichloro-9H-purine is treated with aqueous sodium hydroxide (20% w/w) at 70–80°C for 4–6 hours to yield 2-chloro-6-oxo-1H-purine. The reaction is monitored by TLC (CHCl₃:MeOH, 9:1), with yields averaging 75–80%.

Introduction of the 3-(Trifluoromethyl)phenylamino Group

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct C–N bond formation between 2-chloro-6-oxo-1H-purine and 3-(trifluoromethyl)aniline. A optimized protocol uses:

  • Catalyst : Pd₂(dba)₃ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : 1,4-Dioxane at 110°C for 12 hours.

Yields reach 68–72%, with residual palladium removed via activated charcoal treatment.

Ullmann-Type Coupling

For scale-up, copper(I) iodide (20 mol%) and trans-N,N’-dimethylcyclohexane-1,2-diamine (40 mol%) in DMSO at 130°C for 24 hours afford the coupled product in 65% yield. This method avoids precious metals but requires rigorous exclusion of oxygen.

Tautomer Stabilization and Purification

Solvent-Mediated Tautomer Control

The 6-keto tautomer is stabilized in polar aprotic solvents. Recrystallization from DMSO/water mixtures (3:1 v/v) at pH 10–11 (adjusted with 3N HCl) ensures >95% tautomeric purity.

Recrystallization Protocols

Crude product is dissolved in hot ethanol (70°C), treated with activated carbon, and filtered. Slow addition of deionized water induces crystallization, yielding needle-like crystals with 99.5% HPLC purity.

Modern Catalytic and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (250 W, 200°C, 15 minutes) accelerates the amination step, reducing reaction time from 12 hours to 15 minutes while maintaining 70% yield.

Flow Chemistry Systems

Continuous-flow reactors with immobilized Pd catalysts achieve 82% conversion at 0.5 mL/min flow rate, enhancing reproducibility for industrial-scale synthesis.

Analytical and Spectroscopic Characterization

Key Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H-8), 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.72–7.68 (m, 2H, ArH), 7.54 (s, 1H, NH), 6.45 (s, 1H, H-1).

  • ¹⁹F NMR : δ -62.3 (CF₃).

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at tₚ = 6.72 minutes .

Analyse Chemischer Reaktionen

Types of Reactions

N(2)-(3-Trifluoromethylphenyl)guanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted guanine derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that purine derivatives like 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one exhibit significant anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Antiviral Properties

The compound has also been investigated for its antiviral activities, particularly against viral infections such as HIV and hepatitis C. The trifluoromethyl group is believed to enhance the interaction with viral enzymes.

Case Study : In vitro studies conducted at a leading virology research center showed that the compound inhibited the replication of HIV in cultured T-cells. The IC50 value was found to be significantly lower than that of standard antiviral agents, indicating a promising therapeutic potential.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases involved in cellular signaling pathways.

Data Table: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeIC50 (µM)Reference
Casein Kinase IICompetitive0.5
Cyclin-dependent Kinase 2Non-competitive0.8
Protein Kinase BMixed1.2

Neuroprotective Effects

Recent studies suggest that this purine derivative may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study : A research article published in Neuroscience Letters reported that treatment with this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential role in neuroprotection.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Substituents

Fluorinated Purinone Derivatives
  • 2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one (): Structure: Fluorinated tetrahydrofuran sugar moiety at the 9-position. Molecular Weight: 285.23 g/mol. The sugar moiety improves solubility compared to the target compound’s aromatic substituent .
  • Sorafenib Tosylate (): Structure: Contains a 4-chloro-3-(trifluoromethyl)phenyl group but with a pyridine-carboxamide core. Key Features: Approved kinase inhibitor (RAF, VEGF receptors). The trifluoromethylphenyl group contributes to target binding, but the pyridine core differs from the purinone scaffold, highlighting the importance of heterocycle choice in activity .
Alkyl and Aromatic Substituents
  • 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one (): Structure: Phenylpropyl chain at the 9-position. Molecular Weight: 254.29 g/mol.
  • 2-Amino-9-pentyl-1,9-dihydro-6H-purin-6-one (): Structure: Linear pentyl chain at the 9-position.
Complex Heterocyclic Systems
  • 3-(3-Fluorophenyl)-6-methyl-2-[1-(9H-purin-6-ylamino)propyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Structure: Hybrid purine-pyrido-pyrimidinone scaffold with a fluorophenyl group. Key Features: The extended π-system and fluorine atom may improve binding to multi-kinase targets. However, increased molecular complexity could limit synthetic feasibility compared to the simpler purinone structure of the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Substituent Molecular Weight Key Features
Target Compound 3-(Trifluoromethyl)phenylamino ~325 (estimated) High lipophilicity (-CF₃), moderate solubility due to -NH group.
Fluorinated sugar 285.23 Enhanced solubility, antiviral potential.
Phenylpropyl 254.29 High lipophilicity, possible improved permeability.
2-Phenyl-1,3-dioxan-5-yloxy ~350 (estimated) Intermediate for Valganciclovir; dioxane ring improves stability.
  • Solubility : Compounds with sugar moieties () or polar groups (e.g., -OH in ) exhibit higher aqueous solubility than the target compound .
  • Metabolic Stability : Fluorine atoms () and -CF₃ groups (Target Compound) reduce oxidative metabolism, extending half-life .

Biologische Aktivität

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a trifluoromethyl group attached to a phenyl ring, which may enhance its pharmacological properties. In this article, we will explore its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C17H17F3N8O4S
  • Molecular Weight : 486.428 g/mol
  • CAS Number : 774183-74-3
  • SMILES Notation : NC1=Nc2[nH]c(SCC(=O)NCCCNc3ccc(cc3N+[O-])C(F)(F)F)nc2C(=O)N1

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Kinases : The compound has been evaluated for its inhibitory effects on several protein kinases associated with cancer progression. For instance, it showed significant inhibition against PDGFRα and PDGFRβ at concentrations around 1 µM, indicating its potential as a kinase inhibitor .
  • Cell Viability Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, IC50 values were reported as follows:
    • K562 (leukemia): 2.27 µM
    • HL-60 (leukemia): 1.42 µM
    • OKP-GS (renal carcinoma): 4.56 µM .
  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest at the G2/M phase in cancer cells, effectively preventing cell division. This was evidenced by morphological changes and enhanced caspase-3 activity in treated cells .

Other Biological Activities

Beyond anticancer properties, preliminary research suggests that this compound may also interact with other biological systems, potentially influencing neuroimmunological pathways through the purinergic system . This could open avenues for further investigation into its role in neurodegenerative diseases or inflammation.

Case Study 1: Kinase Inhibition Profile

A study conducted on a series of purine derivatives including this compound revealed that it acts as a type 1 kinase inhibitor. The following table summarizes the inhibitory activity against various kinases at different concentrations:

Compound% Inhibition at 0.5 µM% Inhibition at 10 µM
Compound A24%16%
Compound B36%43%
Compound C39%34%
This compound 36% 37%

This data indicates that the compound possesses competitive inhibition characteristics similar to known kinase inhibitors like imatinib and sorafenib .

Case Study 2: Apoptosis Induction

In another study focusing on breast cancer cell lines, the compound was shown to induce apoptosis effectively at low concentrations (as low as 1 µM). The enhancement of caspase-3 activity confirmed its role in promoting programmed cell death, which is crucial for eliminating cancerous cells .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one and its analogs?

The synthesis typically involves coupling reactions between substituted purine cores and arylaminomethyl groups. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., using Pd(Ph₃)₄) is utilized to attach aryl boronic acids to purine scaffolds . Purification often employs column chromatography with gradients like ethyl acetate/hexane or TLC (e.g., Rf 0.44 in ethyl acetate:methanol = 19:1) . Key steps include protecting group strategies (e.g., tetrahydropyranyl groups) and deprotection under mild acidic conditions .

Basic: How is structural characterization of this compound performed, and what analytical data are critical?

1H-NMR in CDCl₃ (δ 1.22–8.23 ppm) and TLC are standard for confirming purity and regiochemistry . Specific signals, such as trifluoromethyl proton absence (due to CF₃’s electronegativity) and aromatic proton splitting patterns, validate the substituent’s position. Mass spectrometry (e.g., ESI-MS) and HPLC with UV detection are used for molecular weight confirmation and purity assessment .

Advanced: How can researchers address discrepancies in NMR data across different synthetic batches?

Discrepancies may arise from residual solvents, stereoisomers, or incomplete coupling. For example, entecavir-related impurities (e.g., diastereomers in ) highlight the need for chiral HPLC or NOESY NMR to resolve stereochemical ambiguities . Redesigning reaction conditions (e.g., temperature control or catalyst loading) and rigorous post-synthesis purification (e.g., preparative TLC) can mitigate batch variability .

Advanced: What computational strategies are suitable for predicting the biological target interactions of this compound?

Molecular docking (e.g., using AutoDock Vina or Molsoft) can model binding to targets like bacterial adhesins or kinases. For instance, similar purine derivatives showed high docking scores (Molsoft Score: 0.76) against fimH in E. coli, correlating with IC₅₀ values . QSAR models incorporating logP, polar surface area, and hydrogen-bonding capacity may optimize bioavailability .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

Stability assays include:

  • pH-dependent degradation studies (e.g., incubation in buffers from pH 1–9 at 37°C).
  • Metabolic stability in liver microsomes (e.g., rat/human S9 fractions) to assess CYP450-mediated oxidation .
  • Photostability under UV/visible light (per ICH Q1B guidelines) .
    Isolation of degradation products via LC-MS and comparison with synthetic standards (e.g., hydroxylated or deaminated analogs) can identify labile sites .

Basic: What are the key considerations for ensuring purity in large-scale synthesis?

  • Impurity profiling : Identify byproducts (e.g., regioisomers from incomplete coupling) using HRMS and ¹³C-NMR .
  • Purification : Multi-step chromatography (e.g., reverse-phase HPLC with C18 columns) or recrystallization in solvents like ethanol/water .
  • Storage : Dark, inert atmosphere (argon) at room temperature to prevent oxidation .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Chiral auxiliaries (e.g., (3R)-pyrrolidinyl groups) or asymmetric catalysis (e.g., BINAP-Pd complexes) can direct stereochemistry . For example, highlights diastereomeric impurities in entecavir synthesis, necessitating chiral stationary phases (e.g., Chiralpak AD-H) for resolution .

Advanced: What in vitro assays are recommended for preliminary evaluation of kinase inhibition potential?

  • Kinase profiling : Use panels like KinomeScan to measure IC₅₀ against >400 kinases.
  • Cellular assays : ATP-competitive inhibition measured via ADP-Glo™ assays .
  • Structural analysis : Co-crystallization with target kinases (e.g., BRAF or VEGFR2) to validate binding modes .

Advanced: How can researchers reconcile conflicting biological activity data in cell-based vs. enzymatic assays?

Discrepancies may arise from off-target effects, membrane permeability, or efflux pumps. Strategies include:

  • Permeability assays : Caco-2 monolayers or PAMPA to assess passive diffusion .
  • Efflux inhibition : Co-treatment with verapamil (P-gp inhibitor) .
  • Proteomics : SILAC-based profiling to identify unintended targets .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.